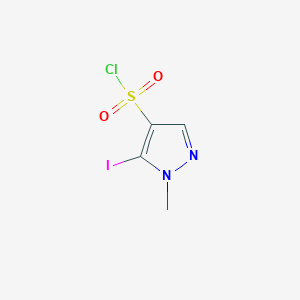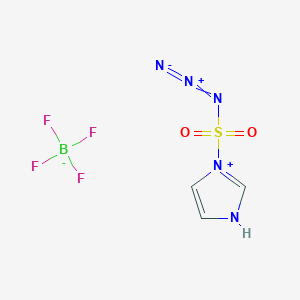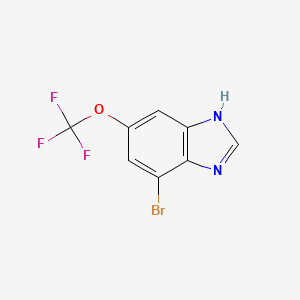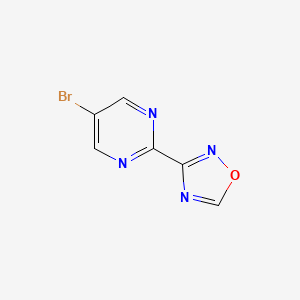![molecular formula C9H16O2 B1383594 [4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS No. 441774-70-5](/img/structure/B1383594.png)
[4-(Prop-2-en-1-yl)oxan-4-yl]methanol
Übersicht
Beschreibung
“[4-(Prop-2-en-1-yl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 441774-70-5 . It has a molecular weight of 156.22 . The IUPAC name for this compound is (4-allyltetrahydro-2H-pyran-4-yl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[4-(Prop-2-en-1-yl)oxan-4-yl]methanol” is 1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Prop-2-en-1-yl)oxan-4-yl]methanol” is a liquid at room temperature . It has a molecular weight of 156.22 .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
The compound has been studied for its potential in Alzheimer’s disease (AD) research. It exhibits anti-inflammatory and anti-amyloidogenic effects, which are crucial in AD pathology. Specifically, it acts as a selective inhibitor of the STAT3 pathway , which is involved in the inflammatory response and amyloid-beta (Aβ) fibril accumulation in the brain .
Neuroinflammation Modulation
Due to its STAT3 inhibitory properties, this compound can modulate neuroinflammation. It has been shown to reduce memory loss associated with inflammation and decrease the expression of inflammatory proteins like COX-2 and iNOS in animal models .
Amyloidogenesis Inhibition
In addition to its anti-inflammatory properties, [4-(Prop-2-en-1-yl)oxan-4-yl]methanol has been found to inhibit amyloidogenesis. This is significant for AD treatment as it could potentially reduce the generation of Aβ peptides, which form the plaques found in AD patients’ brains .
Anti-Leukemic Activity
The compound has demonstrated potential in the treatment of leukemia. It shows cytotoxic effects against various human leukemia cell lines, indicating its promise as a therapeutic agent for cancer treatment .
Organic Synthesis
In the field of organic chemistry, [4-(Prop-2-en-1-yl)oxan-4-yl]methanol can be used in the synthesis of complex molecules. Its structure allows for various chemical modifications, making it a valuable starting material for synthesizing pharmacologically active compounds .
Nonlinear Optical Properties
The compound has been part of studies focusing on nonlinear optical properties, which are important for developing new materials for optical communication technologies .
Molecular Design
Due to its versatile structure, [4-(Prop-2-en-1-yl)oxan-4-yl]methanol can be used in molecular design. It can be incorporated into larger molecules to modify their properties, such as increasing solubility or enhancing biological activity .
Chemical Research and Development
This compound is also significant in chemical R&D for developing new drugs and materials. Its unique properties make it a subject of interest in the development of new chemical entities with potential industrial applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
(4-prop-2-enyloxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNRHHIPYDIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-en-1-yl)oxan-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)



![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)